N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide
CAS No.: 1228666-45-2
Cat. No.: VC2556218
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228666-45-2 |
|---|---|
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | N-[5-bromo-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C13H15BrN2O2/c1-13(2,3)12(18)16-11-7-9(14)8-15-10(11)5-4-6-17/h7-8,17H,6H2,1-3H3,(H,16,18) |
| Standard InChI Key | XOZAOYOZEWOALO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO |
Introduction
Chemical Identity and Structural Characterization
Chemical Identifiers and Basic Information
Structural Features and Chemical Properties
The structure of N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide incorporates several key functional groups that define its chemical behavior and reactivity profile. The pyridine ring forms the core heterocyclic structure, with the nitrogen atom influencing the electronic distribution throughout the molecule. The bromine substituent at position 5 of the pyridine ring introduces potential for halogen bonding interactions and provides a reactive site for potential synthetic modifications. The pivalamide group attached at position 3 contributes an amide functionality, while the 3-hydroxyprop-1-yn-1-yl group at position 2 presents both alkyne and hydroxyl functionalities for diverse chemical transformations.
The compound's molecular weight of 311.17 g/mol places it in a range commonly associated with drug-like molecules, adhering to aspects of Lipinski's Rule of Five for potential drug candidates. The presence of both hydrogen bond donors (NH of the amide and OH of the hydroxyl group) and hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen, and hydroxyl oxygen) suggests potential for interactions with biological targets. The alkyne group introduces rigidity to the structure and could serve as a site for click chemistry applications or other selective transformations.
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